![molecular formula C23H19ClN2O7 B11456808 1-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11456808.png)
1-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethoxybenzodioxolyl group, and a pyrrolopyridine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves multiple steps, including the formation of the pyrrolopyridine core and the subsequent attachment of the chlorophenyl and dimethoxybenzodioxolyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE: This compound shares some structural similarities but differs in its core structure and functional groups.
2-(4-{[5-(4-CHLOROPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}BUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE: Another compound with a chlorophenyl group, but with different core and functional groups.
1,2,3,4-TETRACHLORO-9,9-DIMETHOXY-1,4,4A,8A-4H-1,4-METHANO-NAPHTHALENE-5,8-DIONE: This compound has a different core structure but shares some functional group similarities.
Properties
Molecular Formula |
C23H19ClN2O7 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H19ClN2O7/c1-30-16-7-14(20(31-2)22-21(16)32-10-33-22)13-8-17(27)25-18-15(23(28)29)9-26(19(13)18)12-5-3-4-11(24)6-12/h3-7,9,13H,8,10H2,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
NMSPYIDYNXTLBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC(=CC=C5)Cl)OC)OCO2 |
Origin of Product |
United States |
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